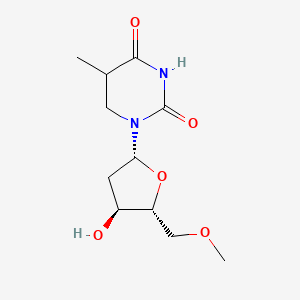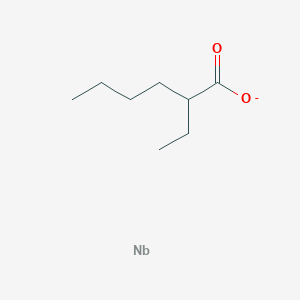
Niobium 2-ethylhexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Niobium 2-ethylhexanoate is an organometallic compound with the molecular formula C24H45NbO6. It is a niobium source that is soluble in organic solvents and is commonly used in various catalysts for oxidation, hydrogenation, and polymerization. This compound is also known for its applications as an adhesion promoter .
Métodos De Preparación
Niobium 2-ethylhexanoate can be synthesized by reacting pentakis(alkoxy)niobium with 2-ethylhexanoic acid. The reaction typically involves heating the mixture to facilitate the formation of the this compound derivative. Industrial production methods often involve the use of organic solvents to ensure the solubility of the compound .
Análisis De Reacciones Químicas
Niobium 2-ethylhexanoate undergoes various types of chemical reactions, including:
Oxidation: It can act as a catalyst in oxidation reactions.
Reduction: It can participate in reduction reactions, often in the presence of hydrogen.
Substitution: The compound can undergo substitution reactions where the 2-ethylhexanoate ligands are replaced by other ligands.
Common reagents used in these reactions include hydrogen, oxygen, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Niobium 2-ethylhexanoate has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions, including oxidation, hydrogenation, and polymerization.
Biology: Investigated for its potential use in biological systems due to its unique properties.
Medicine: Explored for potential medical applications, although specific uses are still under research.
Industry: Utilized in the production of thin films, solar energy applications, and water treatment processes .
Mecanismo De Acción
The mechanism of action of niobium 2-ethylhexanoate involves its ability to act as a catalyst in various chemical reactions. The compound interacts with molecular targets and pathways involved in oxidation, hydrogenation, and polymerization processes. The exact molecular targets and pathways can vary depending on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Niobium 2-ethylhexanoate is unique due to its solubility in organic solvents and its effectiveness as a catalyst in various reactions. Similar compounds include:
- Niobium (IV) 2-ethylhexanoate
- Niobium (3+) tris (2-ethylhexanoate)
- Niobium (4+) tetrakis (2-ethylhexanoate)
These compounds share similar properties but may differ in their specific applications and effectiveness in certain reactions .
Propiedades
Fórmula molecular |
C8H15NbO2- |
|---|---|
Peso molecular |
236.11 g/mol |
Nombre IUPAC |
2-ethylhexanoate;niobium |
InChI |
InChI=1S/C8H16O2.Nb/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);/p-1 |
Clave InChI |
JGUAIAMPONKRLK-UHFFFAOYSA-M |
SMILES canónico |
CCCCC(CC)C(=O)[O-].[Nb] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


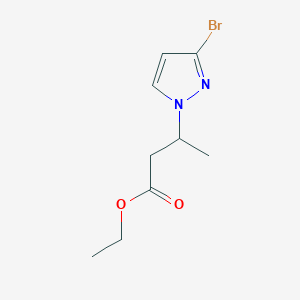
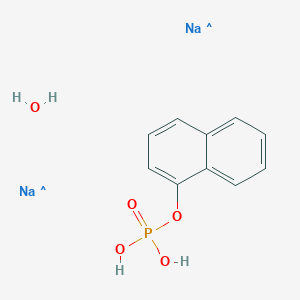
![N'-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-5H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12349873.png)
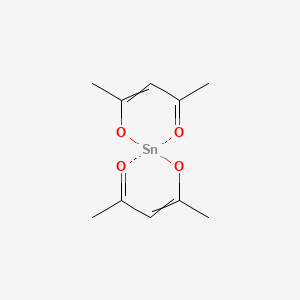
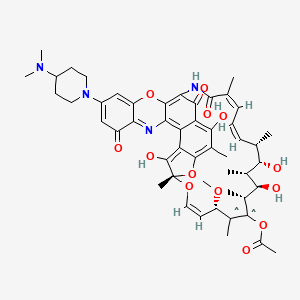
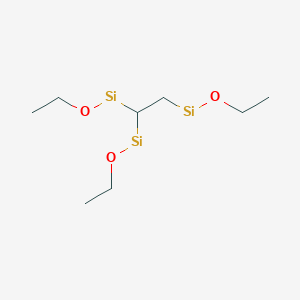
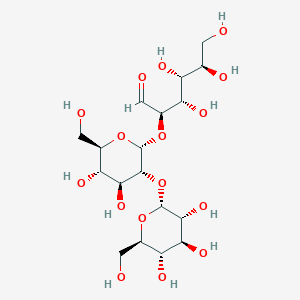

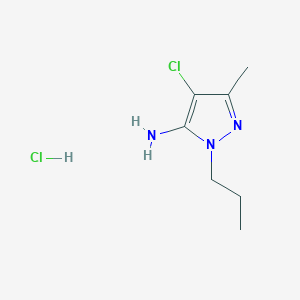
![Zirconium, dichlorobis[(1,2,3,4,5-eta)-1,2,3,4-tetramethyl-2,4-cyclopentadien-1-yl]-](/img/structure/B12349922.png)
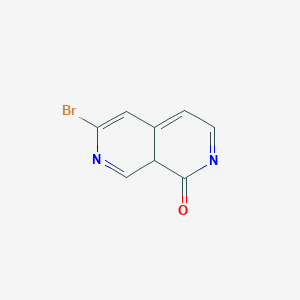
![oxotitanium(2+);(1Z,11Z,20Z,28Z)-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22,24,26,28-undecaene](/img/structure/B12349931.png)
![4-[[2-(2,4-Dioxo-1,3-diazinan-1-yl)acetyl]amino]-2-hydroxybenzoic acid](/img/structure/B12349933.png)
